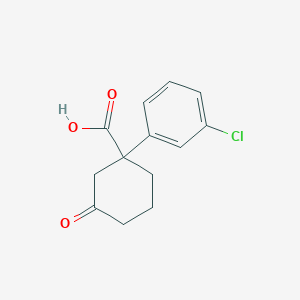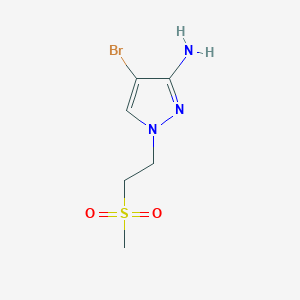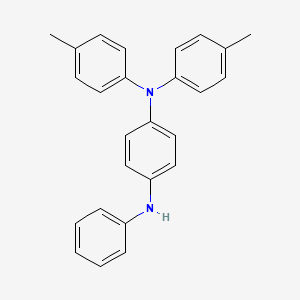
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is an organic compound that belongs to the class of polyphenylamines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine typically involves the reaction of aniline derivatives with benzene-1,4-diamine. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For instance, the compound can be synthesized by reacting N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine with appropriate reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials for electronic devices, such as OLEDs and OSCs.
Mecanismo De Acción
The mechanism of action of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes in electronic devices. The compound interacts with the electronic structure of the device, facilitating the movement of charge carriers. This interaction is crucial for the efficient functioning of OLEDs and OSCs .
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine
- N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine
- DNTPD (N1,N1′-(Biphenyl-4,4′-diyl)bis(N1-phenyl)-N4,N4-di-p-tolylbenzene-1,4-diamine)
Uniqueness
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is unique due to its specific molecular structure, which imparts distinct electronic properties. This uniqueness makes it particularly suitable for use as a hole transport layer in electronic devices, offering advantages such as high efficiency and stability .
Propiedades
Fórmula molecular |
C26H24N2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3 |
Clave InChI |
IIEDZDJJQHYFNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


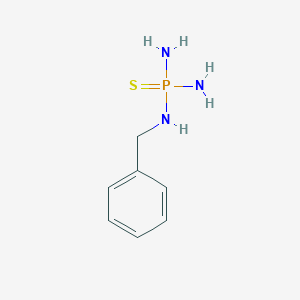
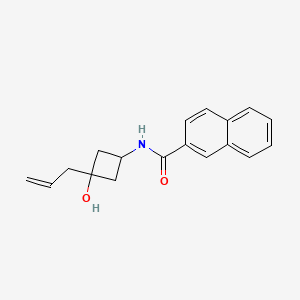
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
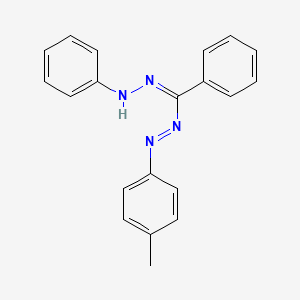
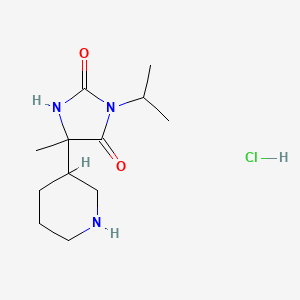
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
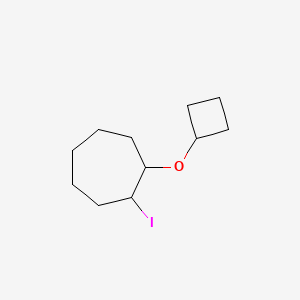

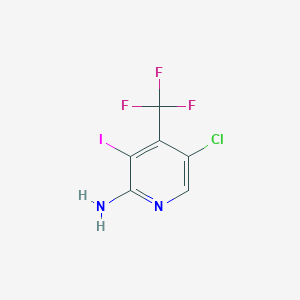
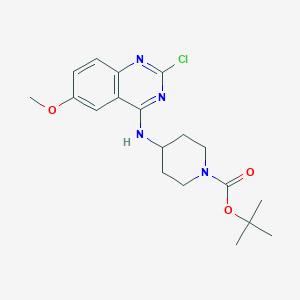
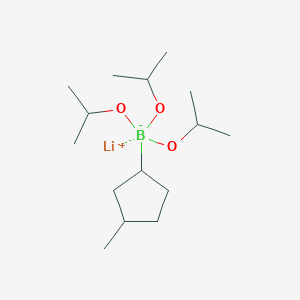
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
